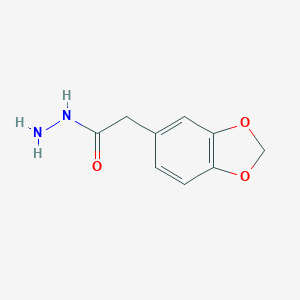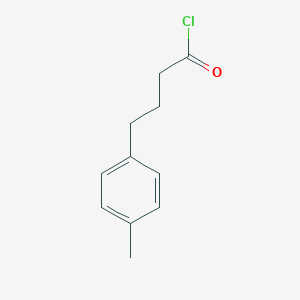
4-(4-Methylphenyl)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)butanoyl chloride is an organic compound with the molecular formula C11H13ClO. It is an acyl chloride derivative of 4-(4-methylphenyl)butanoic acid. This compound is characterized by the presence of a butanoyl chloride group attached to a 4-methylphenyl ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Methylphenyl)butanoyl chloride can be synthesized through the reaction of 4-(4-methylphenyl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves the following steps:
Starting Material: 4-(4-Methylphenyl)butanoic acid.
Reagent: Thionyl chloride or oxalyl chloride.
Solvent: Anhydrous dichloromethane (DCM) or another suitable solvent.
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., argon) at room temperature. The mixture is stirred until the evolution of gas ceases, indicating the completion of the reaction.
Product Isolation: The reaction mixture is concentrated under reduced pressure to obtain the crude this compound, which can be purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Friedel-Crafts Acylation: Acts as an acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the 4-(4-methylphenyl)butanoyl group into aromatic compounds.
Hydrolysis: Reacts with water to form 4-(4-methylphenyl)butanoic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines in the presence of a base (e.g., pyridine) to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Lewis Acids: Used in Friedel-Crafts acylation reactions to facilitate the formation of acylated aromatic compounds.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Acylated Aromatic Compounds: Formed from Friedel-Crafts acylation reactions.
Scientific Research Applications
4-(4-Methylphenyl)butanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biochemistry: Utilized in the modification of biomolecules for studying their structure and function
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)butanoyl chloride primarily involves nucleophilic acyl substitution reactions. The carbonyl carbon of the acyl chloride group is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion), resulting in the formation of the final product .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanoyl Chloride: Similar structure but lacks the methyl group on the phenyl ring.
4-(4-Methoxyphenyl)butanoyl Chloride: Contains a methoxy group instead of a methyl group on the phenyl ring.
4-(4-Chlorophenyl)butanoyl Chloride: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
4-(4-Methylphenyl)butanoyl chloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the properties of the final products formed in chemical reactions. This structural feature can affect the steric and electronic environment, leading to differences in reaction rates and selectivity compared to similar compounds .
Properties
IUPAC Name |
4-(4-methylphenyl)butanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWRYFUUXYXKQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
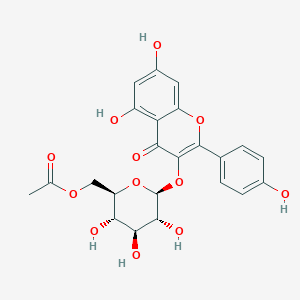
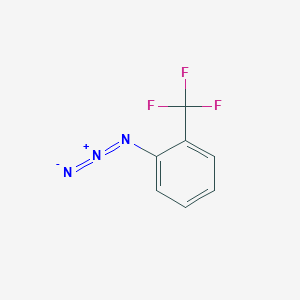
![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)
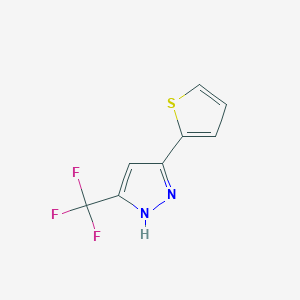
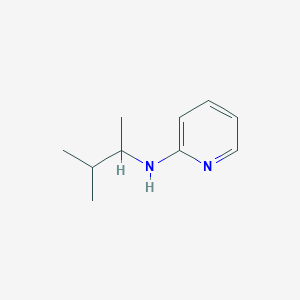
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
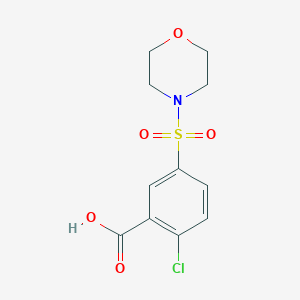
![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)
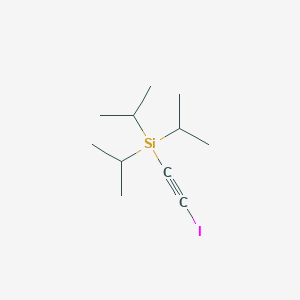
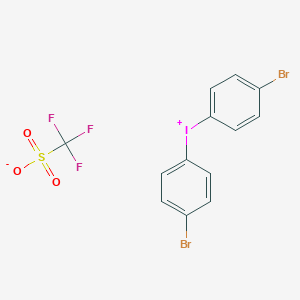
![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)
